1-Boc-4-(Cbz-amino)-3-pyrrolidinone
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Overview
Description
1-Boc-4-(Cbz-amino)-3-pyrrolidinone is a compound known for its applications in organic synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) functional groups. These groups are commonly used as protecting groups in organic synthesis, particularly for amines .
Preparation Methods
The preparation of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone involves several synthetic routes. One common method is the reaction of 4-(Cbz-amino)-3-pyrrolidinone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Chemical Reactions Analysis
1-Boc-4-(Cbz-amino)-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Scientific Research Applications
1-Boc-4-(Cbz-amino)-3-pyrrolidinone is widely used in scientific research, particularly in the fields of chemistry and biology. In organic synthesis, it serves as a building block for the synthesis of various heterocyclic compounds. It is also used in the development of novel drug candidates and in the synthesis of complex molecules for medicinal chemistry.
In biology, the compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its protected amine groups allow for selective modification of biomolecules, facilitating the study of biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone is primarily related to its role as a protecting group in organic synthesis. The Boc group provides stability to the amine functionality, preventing unwanted reactions during multi-step synthesis.
Comparison with Similar Compounds
1-Boc-4-(Cbz-amino)-3-pyrrolidinone is similar to other Boc- and Cbz-protected amines, such as 1-Boc-4-(Cbz-amino)piperidine. its unique structure as a pyrrolidinone derivative provides distinct reactivity and stability compared to piperidine derivatives. Other similar compounds include:
- 1-Boc-4-(Cbz-amino)piperidine
- 1-Boc-4-(Cbz-amino)azepane
These compounds share similar protecting groups but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYWTOZMAUABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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